Melphalan Dimer-d8 Dihydrochloride

Übersicht

Beschreibung

Daclatasvir-d6 ist ein deuteriummarkiertes Derivat von Daclatasvir, einem potenten und oral wirksamen Inhibitor des Nicht-Strukturproteins 5A (NS5A) des Hepatitis-C-Virus (HCV). Diese Verbindung wird hauptsächlich als interner Standard in der Massenspektrometrie zur Quantifizierung von Daclatasvir verwendet. Die Deuteriummarkierung hilft, sie bei analytischen Verfahren von der nicht markierten Verbindung zu unterscheiden .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Daclatasvir-d6 beinhaltet die Einarbeitung von Deuteriumatomen in das Daclatasvir-Molekül. Dies wird typischerweise durch Wasserstoff-Deuterium-Austauschreaktionen oder durch Verwendung deuterierter Reagenzien während des Syntheseprozesses erreicht. Die wichtigsten Schritte umfassen:

Wasserstoff-Deuterium-Austausch: Diese Methode beinhaltet die Substitution von Wasserstoffatomen im Daclatasvir-Molekül durch Deuteriumatome unter Verwendung von Deuteriumgas oder deuterierten Lösungsmitteln unter bestimmten Bedingungen.

Deuterierte Reagenzien: Die Verwendung deuterierter Ausgangsstoffe oder Zwischenprodukte bei der Synthese von Daclatasvir gewährleistet die Einarbeitung von Deuteriumatomen an den gewünschten Positionen im Endprodukt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Daclatasvir-d6 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Bulk-Synthese: Großtechnische Wasserstoff-Deuterium-Austauschreaktionen oder die Verwendung deuterierter Reagenzien.

Reinigung: Das Produkt wird mit Techniken wie Kristallisation, Chromatographie oder Destillation gereinigt, um einen hohen Reinheitsgrad zu erreichen.

Qualitätskontrolle: Strenge Prüfungen mit Massenspektrometrie und anderen analytischen Methoden, um die korrekte Einarbeitung von Deuterium und die Reinheit des Endprodukts sicherzustellen.

Wissenschaftliche Forschungsanwendungen

Daclatasvir-d6 has a wide range of scientific research applications:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of Daclatasvir and its metabolites.

Biology: Helps in studying the pharmacokinetics and metabolism of Daclatasvir in biological systems.

Medicine: Assists in the development and optimization of antiviral therapies targeting HCV.

Industry: Employed in quality control and analytical testing of pharmaceutical formulations containing Daclatasvir

Safety and Hazards

Melphalan is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is fatal if swallowed, in contact with skin, or if inhaled . It may cause cancer and is suspected of damaging fertility or the unborn child . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Wirkmechanismus

Target of Action

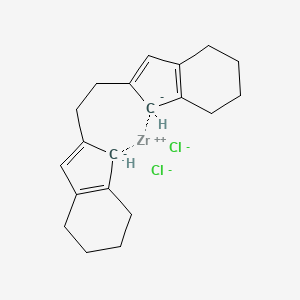

Melphalan Dimer-d8 Dihydrochloride, also known as Melphalan, is an alkylating agent of the bischloroethylamine type . It primarily targets DNA within tumor cells . It is believed to be taken up by tumor cells via a neutral amino acid active pathway shared by leucine .

Mode of Action

Melphalan binds at the N7 position of guanine and induces inter-strand cross-links in DNA . This disrupts DNA synthesis or transcription, thereby inhibiting the proliferation of tumor cells .

Biochemical Pathways

The primary biochemical pathway affected by Melphalan is DNA replication. By inducing inter-strand cross-links in DNA, Melphalan disrupts the normal replication process. This leads to cell cycle arrest and ultimately cell death .

Pharmacokinetics

Melphalan, the parent compound, is known to have a terminal elimination half-life of approximately 75 minutes following intravenous administration .

Result of Action

The primary result of Melphalan’s action is the inhibition of DNA replication, leading to cell cycle arrest and cell death . This makes it effective in the treatment of various cancers, including multiple myeloma and ovarian carcinoma .

Biochemische Analyse

Biochemical Properties

Melphalan Dimer-d8 Dihydrochloride: plays a significant role in biochemical reactions by forming covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with DNA polymerase and topoisomerase, enzymes crucial for DNA replication and repair. The nature of these interactions involves the formation of covalent bonds between the alkylating groups of this compound and the nucleophilic sites on the DNA and proteins, leading to the inhibition of their normal functions .

Cellular Effects

This compound: exerts profound effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage, which triggers cell cycle arrest and apoptosis. This compound affects cell signaling pathways, such as the p53 pathway, which is activated in response to DNA damage and leads to the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound impacts cellular metabolism by disrupting the normal function of enzymes involved in metabolic pathways, leading to altered metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of This compound involves its ability to form covalent bonds with DNA and proteins, leading to the inhibition of DNA replication and transcription. This compound binds to the nucleophilic sites on DNA, such as the N7 position of guanine, resulting in the formation of DNA adducts and cross-links. These modifications prevent the normal unwinding and separation of DNA strands, thereby inhibiting the activity of DNA polymerase and topoisomerase. Additionally, this compound can induce changes in gene expression by activating DNA damage response pathways, leading to the upregulation of genes involved in DNA repair and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained DNA damage, prolonged cell cycle arrest, and increased apoptosis .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound can induce DNA damage and cell cycle arrest without causing significant toxicity. At higher doses, this compound can lead to severe toxic effects, including bone marrow suppression, gastrointestinal toxicity, and systemic organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, beyond which the adverse effects outweigh the benefits .

Metabolic Pathways

This compound: is involved in several metabolic pathways, primarily related to its alkylating activity. The compound interacts with enzymes such as glutathione S-transferase, which plays a role in detoxifying alkylating agents. This interaction leads to the formation of conjugates that are more easily excreted from the body. Additionally, this compound can affect metabolic flux by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and DNA, leading to its accumulation in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

This compound: exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins. This localization is facilitated by the presence of targeting signals and post-translational modifications that direct this compound to the nucleus. The nuclear localization of this compound is crucial for its ability to induce DNA damage and inhibit DNA replication and transcription .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Daclatasvir-d6 involves the incorporation of deuterium atoms into the Daclatasvir molecule. This is typically achieved through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis process. The key steps include:

Hydrogen-Deuterium Exchange: This method involves replacing hydrogen atoms in the Daclatasvir molecule with deuterium atoms using deuterium gas or deuterated solvents under specific conditions.

Deuterated Reagents: Using deuterated starting materials or intermediates in the synthesis of Daclatasvir ensures the incorporation of deuterium atoms at desired positions in the final product.

Industrial Production Methods

Industrial production of Daclatasvir-d6 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale hydrogen-deuterium exchange reactions or the use of deuterated reagents.

Purification: The product is purified using techniques such as crystallization, chromatography, or distillation to achieve high purity levels.

Quality Control: Rigorous testing using mass spectrometry and other analytical methods to ensure the correct incorporation of deuterium and the purity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Daclatasvir-d6 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb des Moleküls in ihre reduzierte Form überführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid, Natriumborhydrid und Wasserstoffgas werden verwendet.

Substitution: Reagenzien wie Halogene, Säuren und Basen werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann Oxidation zu hydroxylierten oder Ketonderivaten führen, während Reduktion Alkohole oder Amine produzieren kann .

Wissenschaftliche Forschungsanwendungen

Daclatasvir-d6 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als interner Standard in der Massenspektrometrie zur Quantifizierung von Daclatasvir und seinen Metaboliten verwendet.

Biologie: Hilft beim Studium der Pharmakokinetik und des Metabolismus von Daclatasvir in biologischen Systemen.

Medizin: Unterstützt die Entwicklung und Optimierung von antiviralen Therapien, die auf HCV abzielen.

Industrie: Wird in der Qualitätskontrolle und analytischen Prüfung von pharmazeutischen Formulierungen eingesetzt, die Daclatasvir enthalten

Wirkmechanismus

Daclatasvir-d6 hemmt, wie Daclatasvir, das HCV-NS5A-Protein, das für die Virusreplikation essentiell ist. Die Verbindung bindet an das NS5A-Protein, stört dessen Funktion und verhindert die Replikation des Virus. Diese Hemmung erfolgt durch die Störung der subzellulären Lokalisation von NS5A, die Hemmung der viralen RNA-Synthese und die Interferenz mit der Virusassemblierung und -sekretion .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ledipasvir: Ein weiterer NS5A-Inhibitor, der in Kombination mit anderen antiviralen Wirkstoffen zur Behandlung von HCV eingesetzt wird.

Ombitasvir: Ein NS5A-Inhibitor, der in Kombinationstherapien für HCV eingesetzt wird.

Elbasvir: Ähnlich wie Daclatasvir hemmt es das NS5A-Protein von HCV.

Einzigartigkeit von Daclatasvir-d6

Daclatasvir-d6 ist durch seine Deuteriummarkierung einzigartig, die deutliche Vorteile in analytischen Anwendungen bietet. Die Deuteriumatome machen es in der Massenspektrometrie leicht unterscheidbar von nicht markiertem Daclatasvir, wodurch die Genauigkeit und Zuverlässigkeit quantitativer Analysen verbessert wird .

Eigenschaften

IUPAC Name |

trideuteriomethyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m0/s1/i5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRSSPOQAMALKA-GXBFPSLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H50N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.